molecular formula C14H18O4 B13420107 Mono(2-methylpentyl) Phthalate

Mono(2-methylpentyl) Phthalate

Cat. No.: B13420107
M. Wt: 250.29 g/mol
InChI Key: QKXJNQGKOMZDPE-UHFFFAOYSA-N
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Preparation Methods

Mono(2-methylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion .

Chemical Reactions Analysis

Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:

Scientific Research Applications

Mono(2-methylpentyl) Phthalate has several scientific research applications, including:

Mechanism of Action

Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. This compound can bind to nuclear receptors and alter the expression of genes involved in hormone regulation, leading to various physiological effects .

Comparison with Similar Compounds

Mono(2-methylpentyl) Phthalate is similar to other phthalate esters, such as:

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2-methylpentoxycarbonyl)benzoic acid

InChI

InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16)

InChI Key

QKXJNQGKOMZDPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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